molecular formula C9H20 B097602 2,2,3-Trimethylhexane CAS No. 16747-25-4

2,2,3-Trimethylhexane

Cat. No.: B097602
CAS No.: 16747-25-4
M. Wt: 128.25 g/mol
InChI Key: CBVFSZDQEHBJEQ-UHFFFAOYSA-N
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Description

2,2,3-Trimethylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane, which means it is a saturated hydrocarbon with a chain of carbon atoms that includes branches. This compound is one of the isomers of nonane and is known for its structural complexity due to the presence of three methyl groups attached to the hexane chain.

Scientific Research Applications

2,2,3-Trimethylhexane has various applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.

    Biology: While not commonly used in biological research, its derivatives can be studied for their biological activity.

    Medicine: There are limited direct applications in medicine, but its derivatives may be explored for pharmaceutical purposes.

    Industry: It is used in the petrochemical industry as a component in gasoline and other fuels due to its high octane rating.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with methyl groups. This can be done using Friedel-Crafts alkylation, where hexane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These processes involve breaking down larger hydrocarbon molecules into smaller ones and rearranging their structures to form branched alkanes like this compound. Catalysts such as zeolites are often used to facilitate these reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction reactions are less common for alkanes, but under certain conditions, this compound can be hydrogenated to form simpler alkanes.

    Substitution: This compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine. This can be achieved using reagents like chlorine gas or bromine in the presence of ultraviolet light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium or platinum

    Substitution: Chlorine gas (Cl2), bromine (Br2), ultraviolet light (UV)

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: Simpler alkanes

    Substitution: Halogenated alkanes

Mechanism of Action

As an alkane, 2,2,3-Trimethylhexane primarily exhibits inert behavior under standard conditions. its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, for example, the compound undergoes dehydrogenation, where hydrogen atoms are removed, leading to the formation of double bonds or oxygen-containing functional groups.

Comparison with Similar Compounds

  • 2,2,4-Trimethylhexane
  • 2,3,3-Trimethylhexane
  • 2,3,4-Trimethylhexane

Comparison: 2,2,3-Trimethylhexane is unique due to the specific positioning of its methyl groups on the hexane chain. This structural arrangement affects its physical and chemical properties, such as boiling point and reactivity. Compared to its isomers, this compound may have different boiling points and reactivity patterns due to the steric effects and electronic distribution caused by the methyl groups.

Properties

IUPAC Name

2,2,3-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20/c1-6-7-8(2)9(3,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVFSZDQEHBJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20274842
Record name 2,2,3-Trimethylhexane
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,2,3-Trimethylhexane
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Vapor Pressure

11.4 [mmHg]
Record name 2,2,3-Trimethylhexane
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CAS No.

16747-25-4
Record name 2,2,3-Trimethylhexane
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Record name 2,2,3-Trimethylhexane
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Record name 2,2,3-Trimethylhexane
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Record name 2,2,3-trimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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